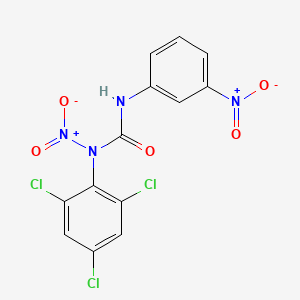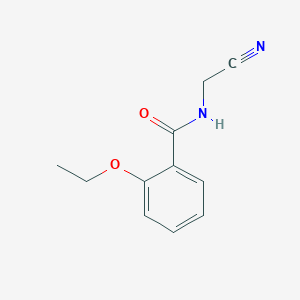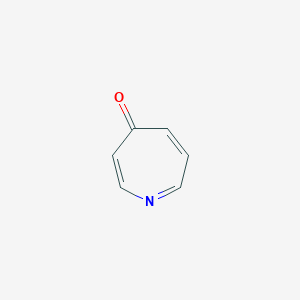
4H-Azepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Azepin-4-one is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a nitrogen atom and a carbonyl group, making it a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-Azepin-4-one can be synthesized through several methods. One common approach involves the photolysis of 4-azidophenols in low-temperature nitrogen matrices, followed by flash vacuum pyrolysis (FVP) to induce ring expansion and form the azepinone structure . Another method includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the need for multiple purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Azepin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the carbonyl group in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepinone derivatives with additional oxygen functionalities, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4H-Azepin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
In biology, this compound derivatives are used as probes to study various biochemical pathways and molecular interactions. In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals .
Wirkmechanismus
4H-Azepin-4-one can be compared to other seven-membered heterocyclic compounds, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines . While these compounds share a similar ring structure, they differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines have one oxygen and one nitrogen atom.
The uniqueness of this compound lies in its specific combination of a nitrogen atom and a carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Vergleich Mit ähnlichen Verbindungen
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Eigenschaften
CAS-Nummer |
35879-33-5 |
|---|---|
Molekularformel |
C6H5NO |
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
azepin-4-one |
InChI |
InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |
InChI-Schlüssel |
GLZXFITXXAMCRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


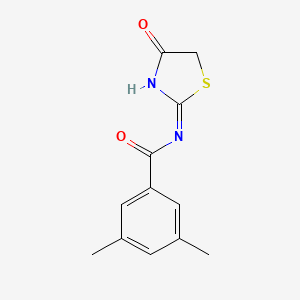


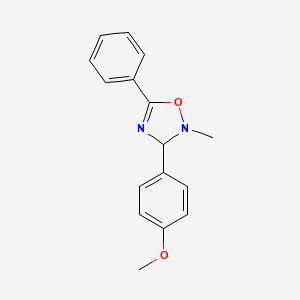
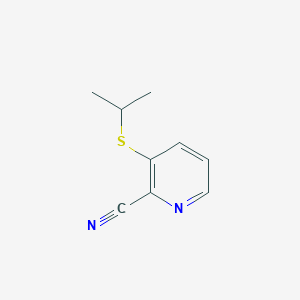

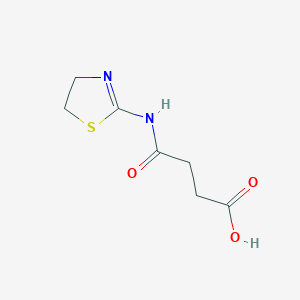
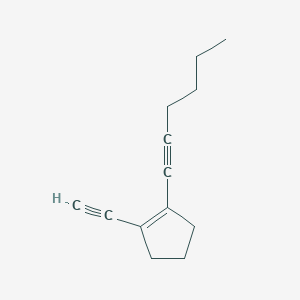
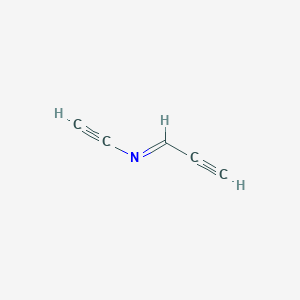
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
